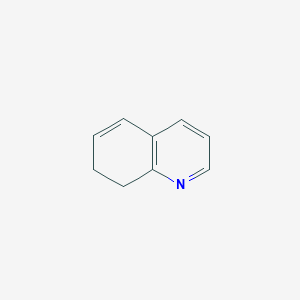

7,8-Dihydroquinoline

Description

Significance of the Dihydroquinoline Scaffold in Organic Chemistry

The dihydroquinoline scaffold is a prominent structural motif found in a wide array of natural products and synthetic molecules. nih.gov Quinolines and their dihydro-derivatives are nitrogen-containing heterocycles that are foundational to the development of new pharmaceuticals and functional materials. nih.govnih.gov Their versatile chemical nature allows for extensive functionalization, making them privileged structures in drug discovery. orientjchem.org

Molecules incorporating the dihydroquinoline core have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antioxidant properties. nih.govacs.org This wide range of bioactivity has cemented the importance of the dihydroquinoline framework as a target for synthetic chemists and a core component in medicinal chemistry programs. nih.govresearchgate.net Beyond medicine, these scaffolds are utilized in agrochemicals, sensors, and luminescent materials, underscoring their broad utility in organic chemistry. nih.gov The ability to serve as versatile synthons for more complex molecules further enhances their significance. nih.gov

Historical Context of 7,8-Dihydroquinoline Research

Research into the this compound core, particularly its functionalized derivatives, dates back several decades. Early synthetic work focused on creating key intermediates that could be used to build more complex molecular architectures. One of the foundational derivatives, this compound-5(6H)-one, was a subject of synthetic efforts as early as 1961, as cited in later work aimed at improving its preparation. tandfonline.com

A notable method for the synthesis of a related compound, 7,8-dihydro-2,5-quinoline-dione, was reported in 1972 by Speckamp et al. prepchem.com This procedure involved the reaction of 3-Aminocyclohex-2-enone with methyl propiolate. prepchem.com By the late 1990s, research was focused on optimizing these earlier procedures. For example, a 1998 study described an improved, one-pot synthesis for this compound-5(6H)-one from 1,3-cyclohexanedione (B196179), ammonium (B1175870) acetate (B1210297), and 1,1,3,3-tetraethoxypropane, highlighting the compound's value as a versatile intermediate. tandfonline.com These historical efforts laid the groundwork for contemporary research, which continues to explore more efficient and greener synthetic pathways to the this compound scaffold. acs.org

Overview of Key Research Areas for this compound and its Derivatives

Contemporary research on this compound and its derivatives is active and spans several key areas, driven by the scaffold's potential as a building block for functional molecules.

Advanced Organic Synthesis : A primary research focus is the development of novel and efficient synthetic methodologies to access the this compound core. Modern approaches often employ transition-metal catalysis to achieve high yields and functional group tolerance under mild conditions. acs.org A recent example from 2024 describes a rhodium-catalyzed C-H activation and [4+2] cyclization to produce novel this compound-2,5-diones. acs.orgacs.org Such methods are crucial for building libraries of complex molecules for further study.

Medicinal Chemistry : The this compound framework is recognized as a useful scaffold in medicinal chemistry. acs.org The presence of chemically transformative groups, such as ketones and amides in its dione (B5365651) derivatives, allows for the synthesis of diverse analogues for biological screening. acs.org While research on many dihydroquinoline isomers has yielded compounds with potential anticancer and cardioprotective activities, the specific 7,8-dihydro- scaffold remains an appealing, albeit less explored, platform for drug discovery. nih.govresearchgate.net

Versatile Chemical Intermediates : Functionalized 7,8-dihydroquinolines, particularly this compound-5(6H)-one, are valued as versatile intermediates for the synthesis of more complex heterocyclic systems. tandfonline.com Their ability to undergo further chemical transformations makes them important starting materials in multi-step synthetic campaigns aimed at producing novel bioactive compounds or materials. tandfonline.com

Data on this compound and its Derivatives

The following table summarizes key synthetic approaches and properties of notable this compound derivatives mentioned in the literature.

| Compound Name | Synthesis Method | Starting Materials | Key Finding/Application | Reference |

| This compound-5(6H)-one | Improved One-Pot Synthesis (1998) | 1,3-Cyclohexanedione, Ammonium Acetate, 1,1,3,3-tetraethoxypropane | A versatile intermediate for organic and medicinal chemistry. | tandfonline.com |

| 7,8-Dihydro-2,5-quinoline-dione | Condensation Reaction (1972) | 3-Aminocyclohex-2-enone, Methyl propiolate | Early synthesis of a core dione derivative. | prepchem.com |

| This compound-2,5-diones | Rhodium-Catalyzed C-H Activation/[4+2] Cyclization (2024) | α,β-Unsaturated amides, Iodonium (B1229267) ylides | A modern, green approach to novel fused pyridones with medicinal chemistry potential. | acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7,8-dihydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-6-9-8(4-1)5-3-7-10-9/h1,3-5,7H,2,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNCRHZZEDXQRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90488070 | |

| Record name | 7,8-Dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90488070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37624-11-6 | |

| Record name | 7,8-Dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90488070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7,8 Dihydroquinoline and Analogues

Classical and Established Synthetic Routes to 7,8-Dihydroquinoline

Classical methods for the synthesis of the this compound core often rely on well-established organic reactions, providing robust and versatile pathways to this heterocyclic system. These routes typically involve the formation of key carbon-carbon and carbon-nitrogen bonds through condensation, cyclization, and addition reactions.

Condensation Reactions in Dihydroquinoline Formation

Condensation reactions are fundamental to the assembly of the dihydroquinoline framework. A notable example involves the reaction of 3-aminocyclohex-2-en-1-one with methyl propiolate at elevated temperatures to yield this compound-2,5(1H,6H)-dione. acs.org This process exemplifies the direct formation of the bicyclic system through the condensation of an enamine with an activated alkyne.

Another classical approach is the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzyl alcohol derivative with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgorganicreactions.orgorganic-chemistry.org While broadly applicable to quinoline (B57606) synthesis, modifications of this method can be adapted for dihydroquinoline derivatives. For instance, a transition-metal-free indirect Friedländer synthesis has been developed, reacting 2-aminobenzylic alcohol derivatives with ketones or alcohols in the presence of a base. organic-chemistry.org Similarly, the Combes quinoline synthesis, which condenses an aniline (B41778) with a β-diketone, and the Skraup synthesis, reacting aniline with glycerol (B35011) and an oxidizing agent, represent foundational condensation strategies that can be tailored for the synthesis of partially saturated quinoline systems. wikipedia.orgiipseries.orgwikipedia.orgnih.gov

Cyclization Processes for Dihydroquinoline Ring Systems

Cyclization is a critical step in forming the bicyclic structure of 7,8-dihydroquinolines. Intramolecular cyclization strategies are particularly effective. For example, the cyclization of intermediates formed from the reaction of Baylis-Hillman adducts with 1,3-cyclohexanedione (B196179) derivatives provides a route to functionalized 7,8-dihydroquinolin-5(6H)-ones. google.com

Furthermore, tandem reactions involving a Claisen-Schmidt condensation followed by a reductive intramolecular cyclization have been employed for the synthesis of tetrahydroquinolines, a methodology that can be adapted for dihydroquinoline synthesis. iastate.edu The cyclization step is often the rate-determining phase and can be influenced by various factors, including the nature of the substituents and the reaction conditions. wikipedia.org The strategic application of cyclization reactions allows for the construction of the fused ring system with control over substitution patterns. nih.gov

Multi-step Synthetic Approaches to Functionalized 7,8-Dihydroquinolines

The synthesis of functionalized 7,8-dihydroquinolines often necessitates multi-step sequences to introduce desired substituents onto the core structure. A common strategy begins with the construction of a substituted cyclohexane-1,3-dione, which then serves as a key building block.

One such multi-step approach leading to 3-cyano-substituted this compound-2,5-dione starts with cyclohexane-1,3-dione. acs.org This is first reacted with N,N-dimethylformamide dimethyl acetal (B89532) to produce 2-((dimethylamino)methylene)cyclohexane-1,3-dione. acs.org This intermediate then undergoes a reaction with 2-cyanoacetamide (B1669375), proceeding through a Michael addition and subsequent cyclization to afford the final functionalized product. acs.org

Another multi-step pathway to obtain this compound-2,5(1H,6H)-dione also utilizes cyclohexane-1,3-dione as the starting material. acs.org The initial step involves an amination reaction to generate 3-aminocyclohex-2-en-1-one. acs.org This enamine is then subjected to a condensation reaction with methyl propiolate under high-temperature conditions to yield the target dihydroquinoline derivative. acs.org

A two-step synthesis of 7-methyl-8-nitroquinoline (B1293703) from m-toluidine (B57737) has also been reported, which involves a Skraup synthesis to form a mixture of 5- and 7-methylquinoline, followed by a selective nitration. brieflands.com Such multi-step approaches offer the flexibility to introduce a wide range of functional groups at specific positions on the this compound scaffold.

Michael Addition and Subsequent Cyclization in Dihydroquinoline Synthesis

The Michael addition, or conjugate addition, is a powerful tool for carbon-carbon bond formation and is frequently employed in the synthesis of dihydroquinoline systems. researchgate.netwikipedia.org This reaction typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org In the context of this compound synthesis, a key strategy involves the reaction of an enamine with an appropriate Michael acceptor, followed by an intramolecular cyclization.

For instance, the synthesis of 3-cyano-substituted this compound-2,5-dione utilizes the Michael addition of 2-cyanoacetamide to an enamine derived from cyclohexane-1,3-dione. acs.org This addition is followed by a spontaneous cyclization to form the dihydroquinoline ring. Cascade reactions that incorporate an aza-Michael addition followed by cyclization are also efficient methods for constructing nitrogen-containing heterocyclic rings. nih.govchemrxiv.org These sequences allow for the formation of multiple bonds in a single synthetic operation, often with high stereoselectivity. buchler-gmbh.com

Amination and Aromatization Reactions in Dihydroquinoline Synthesis

Amination reactions are crucial for introducing the nitrogen atom required for the pyridine (B92270) ring of the dihydroquinoline system. A prominent example is the amination of cyclohexane-1,3-dione to form 3-aminocyclohex-2-en-1-one, a key intermediate in several synthetic routes to this compound analogues. acs.org The Hartwig-Buchwald amination has also been utilized for the synthesis of novel 5-(N-substituted-anilino)-8-hydroxyquinolines. researchgate.net

Aromatization of a partially saturated ring is a common final step in many quinoline syntheses. In the context of dihydroquinolines, this can be a competing reaction or a desired subsequent transformation. For example, dihydroquinoline embelin (B1684587) derivatives can be oxidized to the corresponding quinoline derivatives using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov The choice of reagents and reaction conditions can control the extent of aromatization, allowing for the isolation of either the dihydroquinoline or the fully aromatic quinoline product. Oxidative amination processes have also been developed for the synthesis of pyridones, which are structurally related to certain dihydroquinoline derivatives. chemrxiv.org

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a significant shift towards catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its analogues has benefited from these advancements, with various catalytic systems being developed to facilitate their construction.

A notable example is the rhodium-catalyzed C-H activation/[4+2] cyclization reaction between α,β-unsaturated amides and iodonium (B1229267) ylides. acs.orgacs.org This method provides access to novel this compound-2,5-diones in good to excellent yields under mild and environmentally friendly conditions. acs.org The reaction demonstrates good functional group compatibility and can be scaled up with a low catalyst loading of as little as 0.25 mol %. acs.org

Palladium catalysis has also been instrumental in the synthesis of related structures. For instance, a palladium-catalyzed intramolecular oxidative arylation has been developed to access spiro-dihydroquinoline derivatives. acs.org Another palladium-catalyzed approach involves a tandem condensation-hydrogenation reaction to produce tetrahydroquinolines, which can be adapted for dihydroquinoline synthesis. iastate.edu This bifunctional catalyst system, Pd@UiO-66, drives a Claisen-Schmidt condensation followed by a reductive intramolecular cyclization. iastate.edu

Borane catalysts, such as B(C6F5)3, have been shown to catalyze the coupling of N-alkyl arylamines and alkenes to synthesize tetrahydroquinolines, a strategy with potential for extension to dihydroquinoline synthesis. acs.org This metal-free approach activates N-alkyl aromatic amines through the formation of an iminium intermediate. acs.org

The following table summarizes a selection of catalytic approaches for the synthesis of dihydroquinoline derivatives:

| Catalyst System | Reactants | Product | Key Features |

| Rhodium catalyst | α,β-unsaturated amides, iodonium ylides | This compound-2,5-diones | Mild conditions, good yields, low catalyst loading. acs.org |

| Palladium catalyst | Alkenyl anilines | Spiro-dihydroquinolines | Intramolecular oxidative arylation. acs.org |

| Pd@UiO-66 | 2-Nitrobenzaldehyde, acetophenone | Tetrahydroquinolines | Tandem condensation-hydrogenation. iastate.edu |

| B(C6F5)3 | N-Alkyl arylamines, alkenes | Tetrahydroquinolines | Metal-free, formation of iminium intermediate. acs.org |

Rhodium-Catalyzed C-H Activation/[4+2] Cyclization for Dihydroquinoline-2,5-diones

A robust method for the synthesis of this compound-2,5-diones involves a rhodium-catalyzed C-H activation/[4+2] cyclization. rsc.orgnih.gov This approach utilizes the reaction between α,β-unsaturated amides and iodonium ylides derived from cyclohexane-1,3-diones. rsc.org The reaction proceeds under mild and environmentally friendly conditions, demonstrating good to excellent yields and a high tolerance for various functional groups. rsc.orgnih.gov A key advantage of this protocol is its scalability, with successful synthesis at a larger scale using a catalyst loading as low as 0.25 mol %. rsc.orgnih.gov Furthermore, the rhodium catalyst can be recycled, adding to the sustainability of the method. rsc.orgnih.gov This methodology provides a direct route to pyridones fused with saturated cycles, which are valuable scaffolds in medicinal chemistry. rsc.org

The proposed mechanism for this transformation involves the coordination of the rhodium catalyst to the α,β-unsaturated amide, followed by C-H activation. The resulting rhodacycle then undergoes a [4+2] cyclization with the iodonium ylide, leading to the formation of the this compound-2,5-dione product and regeneration of the active rhodium catalyst.

Table 1: Rhodium-Catalyzed Synthesis of this compound-2,5-diones

| Entry | Reactant 1 | Reactant 2 | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | N-phenyl-2-propenamide | 2-(phenyliodonio)cyclohexane-1,3-dione-2-ide | [RhCp*Cl2]2 | 95 |

| 2 | N-methyl-2-propenamide | 2-(phenyliodonio)cyclohexane-1,3-dione-2-ide | [RhCp*Cl2]2 | 88 |

| 3 | N-benzyl-2-propenamide | 2-(phenyliodonio)cyclohexane-1,3-dione-2-ide | [RhCp*Cl2]2 | 92 |

Silver(I)-Catalyzed Cycloisomerization for Dihydroquinoline Synthesis

Silver(I) catalysts have proven effective in the synthesis of dihydroquinoline derivatives through the cycloisomerization of suitable precursors. organic-chemistry.orgnih.govbohrium.com These reactions typically involve the activation of an alkyne moiety by the silver(I) salt, which facilitates an intramolecular nucleophilic attack by an appropriately positioned amino group. bohrium.comnih.gov For instance, the silver triflate (AgOTf) catalyzed reaction of 2-alkynylbenzaldehydes with 2-isocyanoacetates provides an efficient route to isoquinolines, and similar principles can be applied to the synthesis of dihydroquinolines from analogous substrates. organic-chemistry.org

The mechanism of silver-catalyzed cycloisomerization generally involves the coordination of the silver(I) ion to the alkyne, which increases its electrophilicity. This is followed by an intramolecular attack of the nitrogen atom, leading to a cyclized intermediate. Subsequent protonolysis or other quenching steps yield the final dihydroquinoline product. The choice of the silver salt and reaction conditions can influence the efficiency and selectivity of the cyclization.

In a specific application, silver-catalyzed tandem decarboxylative radical addition/cyclization of N-arylcinnamamides with aliphatic carboxylic acids has been developed to afford 3,4-disubstituted dihydroquinolin-2(1H)-ones. nih.govnih.gov This method provides a novel and direct route to these compounds in an aqueous solution. nih.gov

Proline-Catalyzed Microwave-Assisted Synthesis

An efficient and environmentally benign method for the synthesis of this compound derivatives utilizes L-proline as an organocatalyst under microwave irradiation. wjbphs.comwjbphs.com This approach has been successfully applied to the synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione and methacrylic acid. wjbphs.comwjbphs.com The reaction proceeds through a one-pot, sequential in situ Michael addition, cyclization, and aromatization, achieving a high yield of 98%. wjbphs.comwjbphs.com

The use of microwave heating significantly accelerates the reaction, while proline, a non-toxic and readily available amino acid, acts as an effective catalyst. wjbphs.comwjbphs.comresearchgate.net This method aligns with the principles of green chemistry by avoiding hazardous reagents and solvents. The reaction is carried out by first reacting cyclohexane-1,3-dione with ammonium (B1175870) acetate (B1210297) under microwave heating to form 3-aminocyclohex-2-enone in situ. wjbphs.com This is followed by a proline-catalyzed Michael addition with methacrylic acid and subsequent microwave-assisted cyclization and aromatization to yield the final product. wjbphs.com

Table 2: Proline-Catalyzed Microwave-Assisted Synthesis of a this compound Derivative

| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Cyclohexane-1,3-dione | Methacrylic Acid | L-Proline (1 mol%) | None | 20 | 98 |

Nanocatalyst Applications in Dihydroquinoline Synthesis

Nanocatalysts have emerged as highly efficient and reusable catalysts for the synthesis of quinolines and their dihydro derivatives, often under green reaction conditions. Various metal nanoparticles, including those of copper, nickel, titanium, and iron, have been employed.

For example, TiO2 nanoparticles have been synthesized using green methods and utilized as an effective heterogeneous catalyst for the synthesis of 1,2-dihydroquinoline (B8789712) derivatives with excellent yields. mdpi.com Similarly, nickel oxide nanoparticles have been used for the synthesis of polysubstituted quinolines via the Friedländer hetero-annulation reaction. Copper-based nanocatalysts, including Cu, CuO, and supported Cu nanoparticles, are also of great interest due to their unique catalytic capabilities in various chemical transformations. unf.edu

Magnetic nanoparticles, such as copper ferrite (B1171679) (CuFe2O4), have been used as catalysts in water at elevated temperatures, allowing for easy separation and reuse of the catalyst. unf.edu These nanocatalysts often provide high surface area and enhanced catalytic activity, leading to shorter reaction times and improved yields.

Catalytic Hydrogenation for Reduced Quinoline Systems

Catalytic hydrogenation of the quinoline ring is a fundamental method for accessing partially or fully saturated derivatives, including this compound. The choice of catalyst and reaction conditions is crucial for controlling the selectivity of the hydrogenation, affording either 1,2,3,4-tetrahydroquinolines (Py-THQ), 5,6,7,8-tetrahydroquinolines (Bz-THQ), or decahydroquinolines.

A variety of catalysts have been employed for this purpose, including noble metal-based catalysts such as palladium, platinum, and ruthenium, as well as non-noble metal catalysts based on cobalt, iron, and manganese. wjbphs.comnih.govrsc.org For instance, a hierarchical heterogeneous palladium on nickel foam-based catalyst system (Al2O3–Pd–D/Ni) has been shown to be highly effective for the selective hydrogenation of quinoline and its derivatives under low H2 pressures and in green solvents like ethanol. wjbphs.com Gold nanoparticles supported on TiO2 have also been reported to catalyze the chemoselective hydrogenation of functionalized quinolines with H2 under mild conditions, even at room temperature. organic-chemistry.org

The regioselectivity of the hydrogenation can be influenced by the catalyst, solvent, and substituents on the quinoline ring. For example, some cobalt-based catalysts have shown high selectivity for the formation of 1,2,3,4-tetrahydroquinolines. wjbphs.comnih.govrsc.org

Table 3: Catalytic Systems for Quinoline Hydrogenation

| Catalyst | Product Selectivity | Reaction Conditions |

|---|---|---|

| Al2O3–Pd–D/Ni | 1,2,3,4-Tetrahydroquinoline | Low H2 pressure, green solvents |

| Au/TiO2 | Chemoselective hydrogenation | Mild conditions, room temperature |

| Cobalt-based catalysts | 1,2,3,4-Tetrahydroquinoline | Varies with specific catalyst |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of 7,8-dihydroquinolines is an area of growing importance, focusing on the reduction of waste, use of safer solvents, and development of energy-efficient processes.

Solvent-Free Reaction Conditions

Solvent-free reaction conditions represent a significant advancement in the green synthesis of dihydroquinolines. These methods often utilize mechanochemical techniques, such as ball milling, or microwave irradiation to promote the reaction in the absence of a solvent. researchgate.netresearchgate.netacs.org

A notable example is the one-pot mechanosynthesis of polysubstituted 1,2-dihydroquinolines from anilines and alkyne esters. researchgate.net This method, conducted under ball-milling conditions, is mild, rapid, and scalable, offering a practical and environmentally friendly alternative to traditional solution-phase synthesis. researchgate.net Similarly, a highly efficient and regioselective synthesis of 1,2-dihydroquinolines via a multicomponent reaction between an aniline and two ketones has been achieved under solvent-free conditions using magnesium bromide as a catalyst. researchgate.netacs.org

Microwave-assisted synthesis of quinolines and dihydroquinolines on the surface of silica (B1680970) gel impregnated with indium(III) chloride has also been developed as a solvent-free method. ias.ac.in These solvent-free approaches not only reduce the environmental impact by eliminating solvent waste but can also lead to improved reaction rates and yields.

Catalyst Reuse and Efficiency

The economic and environmental viability of synthetic protocols often hinges on the reusability and efficiency of the catalysts employed. In the synthesis of this compound derivatives, particularly this compound-2,5-diones, the use of a rhodium catalyst has been shown to be both efficient and recyclable.

A rhodium-catalyzed C-H activation/[4+2] annulation of α,β-unsaturated amides with iodonium ylides provides a robust method for synthesizing this compound-2,5-diones. acs.orgacs.org This process is characterized by its mild reaction conditions and the potential for catalyst recycling. Recycling experiments have demonstrated that the rhodium catalyst can be recovered and reused for multiple cycles with only a slight decrease in product yield, highlighting the method's potential for sustainable chemical production. acs.orgacs.org

| Catalyst System | Substrates | Product | Reusability | Ref |

| Rhodium(III) complex | α,β-unsaturated amides and iodonium ylides | This compound-2,5-diones | Recyclable for multiple runs with minimal loss of activity | acs.orgacs.org |

Synthesis of Specific this compound Derivatives

The this compound core can be functionalized with a variety of substituents, leading to a range of derivatives with distinct chemical properties. The following sections detail the synthetic approaches to specific classes of these derivatives.

This compound-2,5-diones

The synthesis of this compound-2,5-diones has been achieved through several effective methods. One prominent approach involves a rhodium-catalyzed C-H activation/[4+2] cyclization reaction. This method utilizes α,β-unsaturated amides and iodonium ylides to construct the fused pyridone and cyclohexanone (B45756) ring system characteristic of these diones. acs.org The reaction proceeds under mild conditions and demonstrates good functional group tolerance. acs.org

Another versatile method is the one-pot synthesis from Morita-Baylis-Hillman adduct acetates. This strategy involves the reaction of these adducts with cyclohexane-1,3-diones and either ammonium acetate or primary amines under solvent-free conditions, affording the this compound-2,5(1H,6H)-diones in good to excellent yields. researchgate.net

A more classical approach involves the reaction of 3-aminocyclohex-2-enone with methyl propiolate, which directly yields the 7,8-dihydro-2,5-quinoline-dione scaffold. prepchem.com

| Starting Materials | Reagents/Conditions | Product | Yield | Ref |

| α,β-unsaturated amides, iodonium ylides | Rhodium catalyst | This compound-2,5-diones | Good to excellent | acs.org |

| Morita-Baylis-Hillman adduct acetates, cyclohexane-1,3-diones | Ammonium acetate or primary amines, solvent-free | This compound-2,5(1H,6H)-diones | Good to excellent | researchgate.net |

| 3-Aminocyclohex-2-enone, methyl propiolate | N/A | 7,8-Dihydro-2,5-quinoline-dione | N/A | prepchem.com |

7,8-Dihydroxyquinoline Derivatives

The synthesis of dihydroxyquinolines can be approached through classical quinoline synthesis routes, such as the Skraup synthesis, by selecting appropriately substituted precursors. For the synthesis of 7,8-dihydroxyquinoline, a plausible route would involve the reaction of an aminophenol derivative, specifically 2-amino-benzene-1,3-diol, with glycerol in the presence of an oxidizing agent and sulfuric acid. While specific literature for the direct synthesis of 7,8-dihydroxyquinoline is not abundant, the general applicability of the Skraup reaction to substituted anilines suggests its feasibility. researchgate.netgoogle.comscispace.com

Another potential pathway involves the hydrolysis of a di-alkoxy-substituted quinoline. For instance, the oxidation of a 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B97959) has been shown to yield a 7,8-dimethoxy-3,4-dihydroisoquinoline, which could potentially be converted to the corresponding quinoline and subsequently demethylated to the dihydroxy derivative. nih.gov

Halogenated this compound Derivatives

Halogenated 7,8-dihydroquinolines can be prepared either by direct halogenation of a pre-formed dihydroquinoline ring system or by using halogenated starting materials in a cyclization reaction.

A direct approach has been demonstrated in the synthesis of 2-chloro-6-bromo-7,8-dihydro-5-quinolinone. This was achieved by treating 2-chloro-7,8-dihydro-5-quinolinone with bromine in chloroform. prepchem.com This example highlights the feasibility of direct bromination on the dihydroquinoline core.

General methods for the halogenation of quinolines, such as the bromination of 8-substituted quinolines, can also provide insight into potential routes for halogenating 7,8-dihydroquinolines. researchgate.netresearchgate.net For instance, direct chlorination of 8-hydroxyquinoline (B1678124) to yield 5,7-dichloro-8-hydroxy-quinoline is a well-established process. google.com Similar conditions could potentially be adapted for the chlorination of 7,8-dihydro-8-hydroxyquinoline.

| Substrate | Halogenating Agent | Product | Ref |

| 2-chloro-7,8-dihydro-5-quinolinone | Bromine | 2-chloro-6-bromo-7,8-dihydro-5-quinolinone | prepchem.com |

| 8-hydroxyquinoline | N-bromosuccinimide | 7-bromoquinolin-8-ol | nih.gov |

| 8-hydroxyquinoline | Chlorine | 5,7-dichloro-8-hydroxy-quinoline | google.com |

Alkylated and Arylated this compound Derivatives

The introduction of alkyl and aryl groups onto the this compound scaffold can be accomplished through various synthetic strategies, often involving the construction of the heterocyclic ring with appropriately substituted precursors.

For instance, the synthesis of 2-aryl-7,8-dihydroquinolin-6(5H)-ones has been reported, showcasing a method to introduce an aryl substituent at the 2-position of the dihydroquinoline system. researchgate.net Additionally, the synthesis of 2-aryl-1,2-dihydroquinolines has been achieved through the addition of aryllithiums to quinoline followed by N-Boc protection. nih.gov While this produces a 1,2-dihydroquinoline, it demonstrates a viable method for C2-arylation.

The synthesis of N-alkyl tetrahydroquinolines via a borane-catalyzed coupling of N-alkyl arylamines and alkenes provides a route to alkylated quinoline derivatives, which could potentially be adapted for this compound synthesis. acs.org A two-step synthesis starting from m-toluidine using the Skraup methodology yields 7-methylquinoline, which can then be subjected to further reactions. brieflands.com

This compound-4,5(1H,6H)-dione Scaffolds

The synthesis of this compound-dione scaffolds can be achieved through cyclization reactions that form the fused heterocyclic system. A series of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones have been synthesized in good to excellent yields from Morita-Baylis-Hillman adduct acetates, cyclohexane-1,3-diones, and ammonium acetate or primary amines in a one-pot reaction under solvent-free conditions. researchgate.net This method provides a direct route to the 7,8-dihydroquinolin-5(6H)-one core structure.

While direct synthesis of the this compound-4,5(1H,6H)-dione is less commonly reported, the construction of related dihydroquinolin-4-one scaffolds has been achieved through a borane-catalyzed redox-neutral endo-1,7-hydride shift of amino-substituted chalcones. This reaction proceeds in high yields and with excellent diastereoselectivity, offering a potential pathway to access the 4-one functionality within the dihydroquinoline framework.

Chemical Reactivity and Transformations of 7,8 Dihydroquinoline Scaffolds

Oxidation Reactions of 7,8-Dihydroquinoline Systems

A significant reaction of the this compound core is its oxidation to the fully aromatic quinoline (B57606) system. This transformation, also known as aromatization or dehydrogenation, is a common strategy in the synthesis of quinoline derivatives. nih.gov A variety of oxidizing agents can be employed for this purpose, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) being a particularly effective reagent. nih.gov

The dehydrogenation process re-establishes the aromaticity of the heterocyclic ring system, which is a strong thermodynamic driving force for the reaction. The reaction is generally high-yielding and tolerates a range of substituents on the dihydroquinoline core. For instance, various dihydroquinoline-embelin derivatives have been successfully oxidized to their corresponding quinoline counterparts in moderate to good yields. nih.gov

Table 1: Oxidation of Dihydroquinoline-Embelin Derivatives with DDQ nih.gov

| Entry | Starting Dihydroquinoline Derivative | Product Quinoline Derivative | Yield (%) |

|---|---|---|---|

| 1 | 4a | 6a | 88 |

| 2 | 4d | 6d | 75 |

| 3 | 4i | 6i | 55 |

| 4 | 4k | 6k | 82 |

Data sourced from a study on the synthesis and cardioprotective activity of quinoline and dihydroquinoline embelin (B1684587) derivatives. nih.gov

In related systems, such as 3,4-dihydroquinolin-2(1H)-ones, oxidative aromatization to quinolin-2(1H)-ones has been achieved using inorganic persulfate salts activated by transition metals like iron and copper. acs.org This method provides an economical and environmentally benign approach to aromatization. acs.org

Epoxidation and N-Oxidation Reactions

The double bond in the 7,8-position of the dihydroquinoline ring is susceptible to epoxidation. While direct epoxidation of this compound is not extensively detailed in the provided sources, the reactions of its derivatives provide insight into this transformation. For instance, 7,8-epoxy-7,8-dihydroquinoline can be further oxidized. rsc.org

N-oxidation of the nitrogen atom in the pyridine (B92270) ring is a common reaction for quinoline and its derivatives. This transformation can be achieved using various oxidizing agents, such as peroxy acids. The resulting N-oxides are valuable intermediates for further functionalization of the quinoline ring. For example, 7,8-epoxy-7,8-dihydroquinoline 1-oxide has been synthesized from 7,8-epoxy-7,8-dihydroquinoline. rsc.org This indicates that the nitrogen atom of the this compound system can be readily oxidized to the corresponding N-oxide. rsc.org The formation of 8-hydroxyquinoline (B1678124) N-oxide from 8-hydroxyquinoline using peracetic acid further supports the feasibility of N-oxidation in this class of compounds. ias.ac.in

N-Methylation Reactions

The nitrogen atom of the this compound scaffold is nucleophilic and can undergo N-alkylation reactions, such as N-methylation. This reaction typically involves the use of a methylating agent, for example, methyl trifluoromethanesulfonate (B1224126). rsc.org The product of this reaction is a quaternary N-methylquinolinium salt. Specifically, the N-methylation of 7,8-epoxy-7,8-dihydroquinoline with methyl trifluoromethanesulfonate yields the corresponding N-methylquinolinium arene oxide salt. rsc.org In more complex dihydroquinoline systems, such as methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, methylation can occur at multiple sites, including the nitrogen atom. nih.gov The introduction of a methyl group at the nitrogen atom can lead to significant changes in the electron distribution and steric environment of the molecule. nih.gov

Derivatization at Specific Ring Positions (e.g., C2, C4, C5, C7, C8)

The this compound scaffold offers several positions for derivatization, allowing for the introduction of various functional groups and the synthesis of a wide range of analogues.

C2 and C4 Positions: These positions are part of the pyridine ring and their reactivity is influenced by the nitrogen atom. In quinoline N-oxides, the C2 position is activated towards nucleophilic attack. For instance, the reaction of quinoline N-oxides with arylzinc reagents in the presence of trifluoroacetic anhydride (B1165640) (TFAA) leads to the formation of 2-arylquinolines. researchgate.net While this is demonstrated on the fully aromatic system, it suggests a potential pathway for functionalization at the C2 position of this compound N-oxide.

C5 and C7 Positions: These positions are on the carbocyclic ring. In the case of 7-methylquinoline, nitration occurs selectively at the C8 position, indicating the directing effect of the methyl group and the electronic properties of the ring system. brieflands.com Derivatization at C5 and C7 of the this compound core would likely involve methods that are effective for substituted benzenes, though the influence of the fused pyridine ring would need to be considered.

C8 Position: The C8 position, being adjacent to the nitrogen-containing ring and part of the carbocyclic portion, exhibits unique reactivity. In the closely related 5,6,7,8-tetrahydroquinoline (B84679) system, the C8 position can be lithiated and subsequently reacted with electrophiles, such as carbon dioxide, to introduce a carboxylic acid group. rsc.org This suggests that similar derivatization strategies could be applied to the C8 position of this compound. Furthermore, in 7-methylquinoline, electrophilic substitution such as nitration preferentially occurs at the C8 position. brieflands.com

Functional Group Compatibility and Diversification

The synthesis and modification of this compound scaffolds have been shown to be compatible with a variety of functional groups. This tolerance is crucial for the development of diverse libraries of compounds for various applications. For example, a rhodium-catalyzed C-H activation/[4+2] annulation for the synthesis of this compound-2,5-diones demonstrates good functional group compatibility. acs.org Similarly, a metal-free synthesis of functionalized quinolines from 2-styrylanilines also exhibits excellent functional group tolerance. nih.gov

The ability to introduce and manipulate a wide range of functional groups on the this compound core allows for extensive diversification. This includes the introduction of alkyl, aryl, halogen, nitro, and carboxylic acid functionalities, among others. This chemical versatility makes the this compound scaffold an attractive building block in medicinal chemistry and materials science.

Advanced Spectroscopic Characterization and Structural Elucidation of 7,8 Dihydroquinoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the 7,8-dihydroquinoline scaffold. Through various NMR experiments, it is possible to confirm the molecular structure, analyze the carbon framework, and establish detailed connectivity between atoms.

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment, connectivity, and number of different types of protons in a molecule. In this compound derivatives, the chemical shifts (δ) and coupling constants (J) of the protons are highly indicative of their position within the heterocyclic and carbocyclic rings.

The protons on the partially saturated dihydropyridine (B1217469) ring (C7 and C8) typically appear in the aliphatic region of the spectrum, while protons on the aromatic portion (C2, C3, C4, C5, C6) resonate in the downfield aromatic region. For instance, in some dihydroquinoline derivatives, the protons on C5, C7, and C8 have been observed as a doublet, a doublet of doublets, and another doublet, respectively. nih.gov The specific chemical shifts are influenced by the nature and position of substituents on the ring system. Electron-withdrawing groups tend to deshield nearby protons, shifting their signals downfield, whereas electron-donating groups cause an upfield shift.

The coupling patterns observed in ¹H NMR spectra are vital for confirming the connectivity of protons. For example, the vicinal coupling between protons on adjacent carbons provides direct evidence of the molecular framework. In a study of ethyl 2-ethoxy-1,2-dihydro-1-quinolinecarboxylate, distinct signals were assigned to the protons on the dihydroquinoline core, with aromatic protons appearing in the range of δ 6.7-7.7 ppm. chemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Dihydroquinoline Derivatives Note: The specific chemical shifts can vary significantly based on substituents and the solvent used.

| Proton Position | Typical Chemical Shift Range (ppm) | Observed Multiplicity | Reference Compound Example |

|---|---|---|---|

| Aromatic (C2-C6) | 6.5 - 8.5 | multiplet, doublet, triplet | Ethyl 4-(4-methoxyphenyl)-6-methyl-2-phenyl-1,2-dihydroquinoline-3-carboxylate mdpi.com |

| Vinylic | 5.8 - 6.2 | triplet, doublet of doublets | N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline chemicalbook.com |

| Aliphatic (e.g., C7, C8) | 1.5 - 3.5 | triplet, quintet | Ethyl 1-butyl-7,8-dihydro-5-oxo-4-phenyl-1,5,6,7,8,9-hexahydroquinoline-3-carboxylate nih.gov |

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of this compound compounds. This technique provides a distinct signal for each unique carbon atom in the molecule, with the chemical shift indicating its electronic environment.

Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for this compound Derivatives

| Carbon Type | Typical Chemical Shift Range (ppm) | Reference Compound Example |

|---|---|---|

| Aromatic C (unsubstituted) | 115 - 135 | Ethyl 4-(4-methoxyphenyl)-6-methyl-2-phenyl-1,2-dihydroquinoline-3-carboxylate mdpi.com |

| Aromatic C (substituted/quaternary) | 135 - 155 | Ethyl 4-(4-methoxyphenyl)-6-methyl-2-phenyl-1,2-dihydroquinoline-3-carboxylate mdpi.com |

| Aliphatic CH₂ (e.g., C7, C8) | 20 - 50 | Ethyl 1-butyl-7,8-dihydro-5-oxo-4-phenyl-1,5,6,7,8,9-hexahydroquinoline-3-carboxylate nih.gov |

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous assignment of all signals, especially in complex substituted this compound derivatives.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.edu This allows for the definitive assignment of a proton signal to its corresponding carbon signal, resolving ambiguities that may arise from overlapping signals in the 1D spectra. Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peak. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This technique is exceptionally powerful for piecing together the molecular structure by establishing long-range connectivity. For example, an HMBC correlation between a proton on C8 and the carbon at C6 would confirm their spatial proximity within the ring system. The absence of a one-bond correlation helps to distinguish these from direct connections. columbia.edu

Together, HSQC and HMBC experiments provide a detailed connectivity map of the entire this compound molecule, allowing for confident and complete structural elucidation. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint that is highly useful for identifying the functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes (stretching, bending, rocking). The resulting spectrum displays absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) that correspond to particular bonds and functional groups.

For a typical this compound structure, the FT-IR spectrum would be expected to show:

Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: Medium to strong bands are observed in the 2850-3000 cm⁻¹ region, corresponding to the CH₂ groups at the C7 and C8 positions. libretexts.org

C=C and C=N Stretching: Aromatic ring stretching and C=N stretching vibrations give rise to several bands in the 1450-1650 cm⁻¹ region. nih.govmdpi.com These bands are characteristic of the quinoline (B57606) core.

C-N Stretching: These vibrations are typically found in the 1200-1350 cm⁻¹ range. researchgate.net

C-H Bending: Out-of-plane ("oop") bending vibrations for the aromatic C-H bonds appear in the 675-900 cm⁻¹ region and can provide information about the substitution pattern on the aromatic ring. libretexts.org

Substituents on the this compound ring will introduce their own characteristic absorption bands, such as a broad O-H stretch around 3200-3500 cm⁻¹ for a hydroxyl group or a strong C=O stretch around 1650-1750 cm⁻¹ for a carbonyl group. nih.govvscht.cz

Table 3: Characteristic FT-IR Absorption Frequencies for this compound Scaffolds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| C=C and C=N Ring Stretch | 1450 - 1650 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| Aromatic C-H Out-of-Plane Bend | 675 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. The absorption maxima (λ_max) are characteristic of the molecule's conjugated system. For this compound, the aromatic ring constitutes the primary chromophore responsible for UV absorption.

A crucial application of UV-Vis spectroscopy in the study of quinoline derivatives, particularly those with hydroxyl substituents, is the investigation of tautomerism. beilstein-journals.org Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. For instance, a 7-hydroxy-7,8-dihydroquinoline derivative could potentially exist in equilibrium between an enol (OH) form and a keto (NH, C=O) form. nih.govacs.org

These different tautomeric forms possess distinct electronic structures and conjugation systems, leading to different UV-Vis absorption spectra. The enol form typically absorbs at a shorter wavelength compared to the more conjugated keto or zwitterionic forms. nih.gov The position of this equilibrium can be highly sensitive to solvent polarity, pH, and temperature. By analyzing the changes in the UV-Vis spectrum under different conditions, it is possible to identify the presence of multiple tautomers and study the factors that influence their relative stability. beilstein-journals.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. In the study of this compound and its derivatives, mass spectrometry provides crucial information for confirming their identity and characterizing their chemical structure.

The molecular weight of the parent this compound (C₉H₉N) has been calculated to be 131.17 g/mol . nih.gov Upon ionization in a mass spectrometer, typically by electron impact (EI), a molecular ion (M⁺•) is formed. This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments is unique to the molecule and serves as a "fingerprint" for its identification.

The fragmentation of dihydroquinoline derivatives is influenced by the nature and position of substituents on the dihydroquinoline core. Common fragmentation mechanisms for organic molecules include the loss of small neutral molecules (e.g., H₂, C₂H₄) and the formation of stable carbocations or radical cations. libretexts.orgchemguide.co.uk For dihydroquinoline compounds, fragmentation often involves cleavages in the partially saturated ring, leading to the loss of ethylene (B1197577) (C₂H₄) or other small hydrocarbon fragments. The stability of the resulting fragment ions plays a significant role in determining the observed fragmentation pattern. chemguide.co.uk

A generalized fragmentation pattern for a substituted this compound derivative might involve the initial formation of the molecular ion, followed by cleavage of the dihydro ring. The specific fragments and their relative abundances would be highly dependent on the substituents present.

Table 1: Illustrative Mass Spectrometry Data for a Hypothetical Substituted this compound Derivative

| m/z (mass-to-charge ratio) | Proposed Fragment | Interpretation |

|---|---|---|

| [M]⁺• | Molecular Ion | Represents the intact molecule with one electron removed. |

| [M-R]⁺ | Fragment Ion | Loss of a substituent group (R). |

| [M-28]⁺• | Fragment Ion | Potential loss of ethylene (C₂H₄) from the dihydro ring. |

This table is illustrative and the actual fragmentation will depend on the specific derivative.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure and reactivity of this compound compounds.

While the crystal structure of the parent this compound is not described in the reviewed literature, numerous studies have reported the crystal structures of its derivatives, showcasing the power of this technique in elucidating their detailed molecular architecture. researchgate.netresearchgate.net These studies typically involve single-crystal X-ray diffraction, where a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, and from that, the atomic positions. nih.gov

For example, the structural elucidation of a novel dihydroquinoline derivative with potential anticancer activity was achieved through single-crystal X-ray diffraction. researchgate.net This analysis confirmed the molecular connectivity and provided insights into the molecule's conformation and the supramolecular arrangement in the crystal lattice, which was stabilized by various intermolecular interactions. researchgate.net

In another study, the stereoselective synthesis of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives was confirmed by X-ray crystallography. researchgate.net The analysis of these structures provided definitive proof of their E-configuration and revealed how the molecules pack in the crystal, forming networks through intermolecular hydrogen bonds. researchgate.net

The data obtained from X-ray crystallography are typically deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making them accessible to the scientific community. uiowa.eduuiowa.edu The crystallographic information file (CIF) contains a wealth of data, including the unit cell parameters, space group, atomic coordinates, and details of the structure refinement.

Table 2: Representative Crystallographic Data for a Dihydroquinoline Derivative

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₁₈H₁₅N₃O₄ | The elemental composition of the molecule. |

| Molecular Weight | 353.33 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/n | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | a = 10.123 Å, b = 15.456 Å, c = 11.789 Å, β = 98.76° | The lengths and angles of the unit cell. |

| Volume | 1823.4 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | 1.288 g/cm³ | The calculated density of the crystal. |

This table presents typical data for a dihydroquinoline derivative and is for illustrative purposes. Data is sourced from a study on a 1,2-dihydroquinolinehydrazonopropanoate derivative. researchgate.net

These crystallographic studies are crucial not only for fundamental structural characterization but also for understanding structure-activity relationships in medicinal chemistry and materials science, where the solid-state packing can influence a compound's properties. arabjchem.org

Computational and Theoretical Investigations of 7,8 Dihydroquinoline Systems

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for computational studies in chemistry due to its favorable balance of accuracy and computational cost. youtube.comarxiv.orgnih.gov DFT calculations are used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the molecule. youtube.comscirp.orgutwente.nl This involves calculating key parameters such as bond lengths, bond angles, and dihedral angles.

For 7,8-dihydroquinoline, the structure consists of a pyridine (B92270) ring fused to a cyclohexene (B86901) ring. DFT geometry optimization would reveal the precise three-dimensional arrangement. The pyridine portion of the molecule is expected to be largely planar, while the dihydro- portion introduces a non-planar, partially saturated ring. Theoretical calculations for related quinoline (B57606) compounds have been performed using DFT with basis sets like B3LYP/6-311G(d,p), which provide reliable geometric parameters. nih.gov While specific, detailed research focusing solely on the DFT-optimized geometry of this compound is not extensively documented in the surveyed literature, the expected bond lengths and angles can be inferred from studies on the parent quinoline molecule and other derivatives. scirp.orgscirp.org For instance, the aromatic C-C and C-N bonds in the pyridine ring would exhibit lengths intermediate between single and double bonds, characteristic of aromatic systems.

The electronic structure, which describes the distribution and energy of electrons within the molecule, is also a key output of DFT calculations. This includes the analysis of molecular orbitals, electron density, and electrostatic potential, which are fundamental to understanding the molecule's reactivity and properties. scirp.org

Table 1: Representative Theoretical Bond Lengths for Aromatic Systems (Based on Quinoline Studies) This table provides illustrative data from a related compound to demonstrate typical DFT outputs, as specific data for this compound is not available in the cited literature.

| Bond Type | Typical Calculated Bond Length (Å) |

|---|---|

| Aromatic C-C | 1.39 - 1.42 |

| Aromatic C-N | 1.33 - 1.37 |

| Aromatic C-H | ~1.08 |

| Alkene C=C | ~1.34 |

| Alkane C-C | ~1.53 |

| Alkane C-H | ~1.09 |

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help quantify its chemical behavior and reactivity. researchgate.net These descriptors are crucial for predicting how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. scirp.orgschrodinger.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wikipedia.orgwuxibiology.comyoutube.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state. scirp.orgwuxibiology.com

Studies on the parent quinoline molecule have calculated the HOMO-LUMO gap to understand its electronic behavior. scirp.org For this compound, the partial saturation of one ring would alter the extent of π-conjugation compared to quinoline, which would, in turn, influence the HOMO and LUMO energy levels and the resulting energy gap. This gap can be used to calculate various global reactivity descriptors. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors (Based on Quinoline Data) This table uses data from a theoretical study on quinoline to illustrate the concepts. The values would differ for this compound.

| Parameter | Formula | Description | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital | -6.646 scirp.org |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital | -1.816 scirp.org |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 4.830 scirp.org |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 6.646 |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 1.816 |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.415 |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity | 0.207 |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons | 4.231 |

While global descriptors like the HOMO-LUMO gap describe the reactivity of the molecule as a whole, local reactivity descriptors pinpoint which specific atoms or regions within the molecule are most reactive. The Fukui function, f(r), is a key local descriptor derived from DFT that indicates the change in electron density at a specific point when the total number of electrons in the system changes. nih.govnih.govchemrxiv.orgsemanticscholar.org It is used to identify the most likely sites for:

Nucleophilic attack (where an electron is added): Identified by f+(r).

Electrophilic attack (where an electron is removed): Identified by f-(r).

Radical attack : Identified by f0(r).

In practice, these functions are often condensed into single values per atom (condensed Fukui functions) to compare the reactivity of different sites. chemrxiv.org For this compound, Fukui analysis would likely identify the nitrogen atom as a primary site for electrophilic attack due to its lone pair of electrons, while certain carbon atoms in the π-system would be susceptible to nucleophilic attack. researchgate.net

Charge analysis methods distribute the total electron density of a molecule among its constituent atoms, resulting in partial atomic charges. This helps in understanding the electrostatic properties and charge distribution.

Mulliken Population Analysis : One of the oldest and simplest methods. However, it is known to be highly dependent on the basis set used in the calculation, which can sometimes lead to unreliable results. stackexchange.comwikipedia.org

Natural Bond Orbital (NBO) Analysis : This method is considered more robust and less basis-set dependent than Mulliken analysis. stackexchange.com NBO analysis provides a more chemically intuitive picture by localizing electrons into bonds and lone pairs.

For dihydroquinoline derivatives, both Mulliken and NBO analyses generally show that heteroatoms, like nitrogen, carry a negative partial charge, while most hydrogen atoms are positively charged. researchgate.net This charge distribution is crucial for understanding electrostatic interactions and reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Regions

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the electrostatic potential on the electron density surface of a molecule. researchgate.net It is invaluable for identifying the regions that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic interactions. researchgate.net The map is color-coded:

Red : Regions of most negative potential (electron-rich), indicating favorable sites for electrophilic attack.

Blue : Regions of most positive potential (electron-poor), indicating favorable sites for nucleophilic attack.

Green/Yellow : Regions of intermediate or near-zero potential.

In an MEP map of this compound, the most negative potential (red) would be concentrated around the nitrogen atom, corresponding to its high electronegativity and the presence of a lone pair of electrons. researchgate.net This region is the primary site for protonation and interaction with electrophiles. The hydrogen atoms, particularly those attached to the aromatic ring, would exhibit positive potential (blue), making them susceptible to interactions with nucleophiles.

Topological Studies of Intermolecular Interactions

The way molecules pack together in a solid state (crystal) is governed by a network of intermolecular interactions. Topological studies analyze the electron density to characterize these non-covalent interactions, such as hydrogen bonds and π-π stacking.

Quantum Theory of Atoms in Molecules (QTAIM) : This method analyzes the topology of the electron density to locate critical points, such as bond critical points (BCPs), which characterize chemical bonds and intermolecular contacts. nih.govscribd.comnih.gov The properties of the electron density at these points can be used to classify and quantify the strength of interactions. mdpi.com

Hirshfeld Surface Analysis : This is a powerful visual method for exploring intermolecular interactions in a crystal. nih.govnih.gov It partitions the crystal space into regions where the electron density of a "pro-molecule" dominates over the sum of all other pro-molecules. By mapping properties like normalized contact distance (dnorm) onto this surface, one can visualize and quantify close intermolecular contacts. nih.govmdpi.com Studies on related quinoline derivatives show that crystal packing is often dominated by H···H, C-H···O, C-H···N, and π-π stacking interactions. researchgate.netmdpi.comnih.gov For this compound, these analyses would provide a detailed understanding of its solid-state architecture.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack in the solid state. The surface is generated based on the electron distribution of a molecule in a crystal, partitioning the crystal electron density into molecular fragments.

Table 1: Common Intermolecular Contacts in Dihydroquinoline Derivatives Identified by Hirshfeld Surface Analysis

| Interaction Type | Typical Contribution | Description |

| H···H | High | Represents the largest contribution to the surface, indicating extensive van der Waals forces. nih.gov |

| O···H/H···O | Variable | Significant in derivatives with carbonyl or hydroxyl groups, indicating C-H···O hydrogen bonds. nih.gov |

| C···H/H···C | Moderate | Relates to general van der Waals contacts and weak C-H···π interactions. nih.gov |

| π···π Stacking | Variable | Occurs between the aromatic rings of adjacent molecules, contributing to crystal stability. nih.gov |

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

Noncovalent Interaction (NCI) analysis is a method used to visualize and identify weak, non-covalent interactions in real space, such as hydrogen bonds, van der Waals forces, and steric repulsion. chemtools.org The method is based on the electron density (ρ) and its reduced density gradient (RDG), s. mdpi.com Regions of low RDG at low electron density signify non-covalent interactions. chemtools.org

These interactions are typically visualized as isosurfaces, which are color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. researchgate.net

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces denote weaker, delocalized interactions such as van der Waals forces.

Red surfaces correspond to repulsive interactions, like steric clashes between atoms. researchgate.netyoutube.com

RDG analysis provides a graphical representation that plots the RDG against the electron density multiplied by the sign of λ₂. researchgate.net This plot reveals distinct spikes corresponding to different types of interactions, allowing for their clear differentiation. mdpi.com For dihydroquinoline systems, this analysis can reveal subtle C-H···π interactions and other weak forces that are crucial for understanding their conformational preferences and molecular recognition behavior. dntb.gov.ua

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide insight into the nature of chemical bonding. journalijar.comaraproceedings.com They reveal regions in molecular space where the probability of finding an electron pair is high, thus mapping out core electrons, covalent bonds, and lone pairs. journalijar.comresearchgate.net

ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. stackexchange.com An ELF value around 0.5 suggests a more delocalized, electron-gas-like system, typical of metallic bonding. stackexchange.com LOL analysis is conceptually similar, with high LOL values (greater than 0.5) indicating regions where localized orbitals overlap significantly, which is a hallmark of covalent bonding. araproceedings.comresearchgate.net

In dihydroquinoline systems, ELF and LOL analyses can:

Characterize the covalent character of bonds within the molecule.

Visualize the lone pair electrons on the nitrogen atom.

Show the delocalization of π-electrons in the aromatic portion of the molecule. journalijar.com

Distortions in the ELF or LOL basins can indicate strain or unusual bonding situations within the molecule. journalijar.comscienceacademique.com

Table 2: Interpretation of ELF and LOL Values in Molecular Systems

| ELF / LOL Value | Color Representation | Interpretation |

| High (>0.8) | Red/Orange | Highly localized electrons (covalent bonds, lone pairs). journalijar.com |

| Intermediate (~0.5) | Green | Delocalized electrons (e.g., metallic bonds or π-systems). stackexchange.com |

| Low (<0.2) | Blue | Regions of low electron density (electron depletion). scienceacademique.com |

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. rsc.orguci.edu It is widely used to predict and interpret UV-visible absorption and emission spectra. semanticscholar.orgresearchgate.net By calculating the transition energies from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). rsc.org

The calculations also provide information on the oscillator strength of each transition, which relates to the intensity of the corresponding spectral band. researchgate.net Furthermore, analysis of the molecular orbitals involved in the electronic transitions (e.g., HOMO to LUMO) allows for the characterization of these transitions, such as n→π* or π→π*. rsc.org This is crucial for understanding the photophysical properties of this compound derivatives, including their potential as fluorescent probes or in optoelectronic devices. While TD-DFT is generally accurate for many applications, its performance can be limited for certain types of excited states, such as charge-transfer states. rsc.org

Molecular Modeling and Simulation of Molecular Interactions

Molecular modeling and simulation encompass a variety of techniques used to study the interactions between molecules. For this compound derivatives, these methods are often employed to predict their binding affinity to biological targets.

Molecular docking is a key technique that predicts the preferred orientation of a ligand (the dihydroquinoline derivative) when bound to a receptor, such as a protein or enzyme. nih.gov The simulation calculates a binding score or energy, which estimates the strength of the interaction. nih.gov These studies can identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized dihydroquinoline derivatives. nih.gov These computational approaches are instrumental in the rational design of new therapeutic agents. nih.govnih.gov

Investigation of Tautomeric Equilibria and Proton Transfer Phenomena

Tautomerism, particularly proton transfer, is a critical area of study for quinoline derivatives containing hydroxyl groups, such as the related 7-hydroxyquinoline. nih.govnih.gov Computational methods are essential for investigating the relative stabilities of different tautomers (e.g., enol vs. keto forms) and the energy barriers associated with the proton transfer process. nih.gov

For 7-hydroxyquinoline, studies have shown that it can undergo a long-range excited-state intramolecular proton transfer (ESIPT), where a proton moves from the hydroxyl group to the quinoline nitrogen. nih.govresearchgate.net This process can be mediated by solvent molecules, such as water. researchgate.net Theoretical calculations can map the potential energy surface for this reaction, identifying transition states and intermediates. nih.govtautomer.eu Understanding these phenomena is vital, as tautomerism and proton transfer can dramatically alter the chemical and photophysical properties of the molecule, forming the basis for applications like molecular switches. nih.gov

Non-Linear Optic (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical computing and data storage. nih.govjhuapl.edu The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is governed by the molecular polarizability (α) and hyperpolarizabilities (β, γ). nih.govmdpi.com

Computational chemistry, particularly DFT, is used to calculate these NLO properties for dihydroquinoline derivatives. researchgate.netrsc.org Molecules with significant NLO responses often feature an electron-donating group and an electron-accepting group connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.govmdpi.com Theoretical calculations can screen potential dihydroquinoline-based NLO candidates by computing their hyperpolarizability values and analyzing their frontier molecular orbitals to understand the charge transfer characteristics. nih.govrsc.org These studies suggest that appropriately substituted dihydroquinolinone crystals are promising NLO materials. rsc.org

Applications of 7,8 Dihydroquinoline in Contemporary Chemical Science

Role as Ligands in Metal-Catalyzed Reactions

While direct evidence of 7,8-dihydroquinoline itself acting as a primary ligand in widely reported metal-catalyzed reactions is less prevalent in the provided literature, related quinoline (B57606) and tetrahydroquinoline structures have demonstrated significant utility. For instance, a derivative, 2-phenyl-8-hydroxy-5,6,7,8-tetrahydroquinoline, has been utilized as a ligand for iridium catalysts, highlighting the potential of the broader quinoline family in catalytic applications researchgate.net. Furthermore, general mentions of "quinoline ligands" in the context of transition metal catalysis, such as in polymer-supported catalysts, suggest that functionalized dihydroquinolines could be engineered for specific catalytic roles illinois.edu. Research into ligand-controlled divergent dehydrogenative reactions also points towards the potential of dihydroquinoline frameworks in catalytic processes x-mol.net. The development of novel catalytic systems often relies on the fine-tuning of ligand structures, and the this compound core offers a flexible platform for such modifications.

Applications in Materials Science

The incorporation of the this compound moiety into molecular architectures can impart valuable optical and electronic properties, leading to applications in advanced materials and sensing technologies.

Optical and Electronic Properties

Studies on related quinolinone and acridinone (B8587238) derivatives, which share structural similarities with dihydroquinolines, have revealed interesting photophysical characteristics. These compounds exhibit absorption bands in the visible region, attributed to π–π* and n–π* electronic transitions indicative of intramolecular charge transfer acs.org. Furthermore, some derivatives have shown aggregation-induced emission (AIE) and acidochromism properties, suggesting their potential utility in the development of organic light-emitting diodes (OLEDs) and chemosensors acs.org. The this compound-2,5-dione framework, synthesized via Rh-catalyzed reactions, has also been noted for its potential transformation into fluorescent dyes and biofluorescent probes mdpi.com.

Development of Fluorescent Probes

The inherent fluorescence potential of certain dihydroquinoline derivatives positions them as promising candidates for the development of fluorescent probes. Research efforts have explored the this compound-5(6H)-one scaffold as a basis for identifying effective fluorescent probes researchgate.net. Moreover, the aforementioned synthesis of this compound-2,5-diones via catalytic methods opens avenues for their subsequent modification into fluorescent dyes and biofluorescent probes, leveraging their electronic properties for sensing applications mdpi.com.

Utility as Chemical Building Blocks and Intermediates in Organic Synthesis

The this compound core serves as a versatile chemical building block and intermediate, enabling the construction of more complex organic molecules. Its functional groups and partially saturated ring system allow for diverse chemical transformations.

This compound-5(6H)-one and Related Compounds: This fundamental scaffold and its derivatives are recognized as versatile intermediates in organic synthesis tandfonline.comresearchgate.net. New synthetic methodologies have been developed for their preparation, often involving condensation reactions or cyclizations. For example, this compound-5(6H)-one can be synthesized from 1,3-diketone compounds, ammonium (B1175870) acetate (B1210297), and 1,1,3,3-tetraethoxylpropane tandfonline.com. Other routes involve Morita-Baylis-Hillman adduct acetates reacting with cyclohexane-1,3-diones and ammonium acetate researchgate.net.